Dehydrobruceantinol
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Overview
Description
Dehydrobruceantinol is a naturally occurring quassinoid compound found in the Simaroubaceae family of plants. Quassinoids are known for their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This compound has garnered significant interest in scientific research due to its potent biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydrobruceantinol involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions typically involve the use of Lewis acids as catalysts and organic solvents such as dichloromethane or toluene. The final step often includes purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow synthesis and the use of automated synthesizers have been explored to improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dehydrobruceantinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates, which can be further utilized in different chemical transformations.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted quassinoids. These derivatives often exhibit different biological activities and can be used for further research and development.
Scientific Research Applications
Dehydrobruceantinol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying complex organic reactions and developing new synthetic methodologies.
Biology: Researchers study its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dehydrobruceantinol involves its interaction with specific molecular targets and pathways. It is known to inhibit protein synthesis by targeting the ribosome, leading to the disruption of cellular processes essential for cell survival. Additionally, it can induce apoptosis through the activation of caspases and the mitochondrial pathway. These mechanisms contribute to its potent anticancer and antimalarial activities.
Comparison with Similar Compounds
Similar Compounds
Bruceantin: Another quassinoid with similar biological activities but differing in its chemical structure.
Quassin: Known for its bitter taste and used as a natural insecticide.
Ailanthone: Exhibits antimalarial and anticancer properties similar to Dehydrobruceantinol.
Uniqueness
This compound stands out due to its unique chemical structure, which contributes to its potent biological activities. Its ability to inhibit protein synthesis and induce apoptosis makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFLSVJDZIFKV-UUTDASJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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